molecular formula C10H13NO2 B15275321 2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid

2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid

Cat. No.: B15275321
M. Wt: 179.22 g/mol
InChI Key: AINNCUCNTNTWRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid is an organic compound with a molecular formula of C11H13NO2 This compound is characterized by a pyridine ring substituted with a methyl group at the 3-position and a propanoic acid moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methylpyridine and 2-bromo-2-methylpropanoic acid.

    Reaction Conditions: The reaction is carried out under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide.

    Procedure: The 3-methylpyridine is reacted with 2-bromo-2-methylpropanoic acid in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(4-methylpyridin-3-yl)propanoic acid: Similar structure but with a different substitution pattern on the pyridine ring.

    2-Methyl-2-(pyridin-3-yl)propanoic acid: Lacks the additional methyl group on the pyridine ring.

Uniqueness

2-Methyl-2-(3-methylpyridin-4-yl)propanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-methyl-2-(3-methylpyridin-4-yl)propanoic acid

InChI

InChI=1S/C10H13NO2/c1-7-6-11-5-4-8(7)10(2,3)9(12)13/h4-6H,1-3H3,(H,12,13)

InChI Key

AINNCUCNTNTWRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C(C)(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.